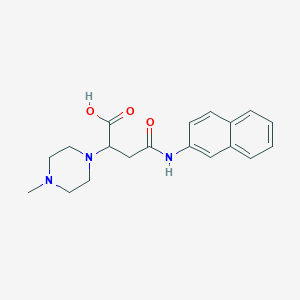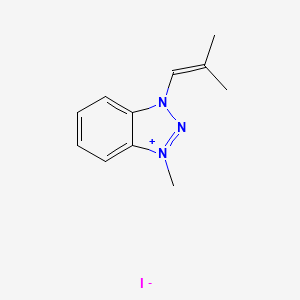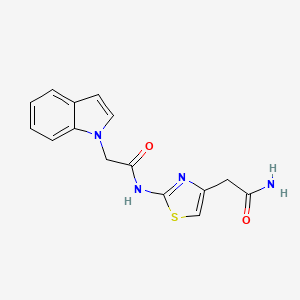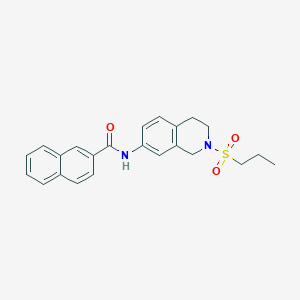
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase Inhibition
Naphthalenesulfonamides, when modified to include an isoquinoline structure rather than a naphthalene ring, shift from being calmodulin antagonists to retaining their ability to inhibit protein kinases. Some derivatives exhibit selective inhibition toward specific protein kinases, with significant implications for studying cyclic nucleotide-dependent protein kinases and protein kinase C. This selective inhibition by isoquinoline derivatives highlights their potential as tools for dissecting the roles of these kinases in cellular processes and as leads for drug development (Hidaka et al., 1984).
Organic Synthesis and Chemical Transformations
Research on N-arylbenzamide and O-phenylsulfonyloxime derivatives has unveiled thermal fragmentation and rearrangement processes that yield various organic compounds. These findings offer insights into free radical mechanisms involving homolysis of N-O and/or C-N bonds, providing a foundation for novel synthetic routes in organic chemistry (Gaber et al., 2008).
Anticancer Applications
Derivatives of tetrahydroisoquinoline, including those structurally related to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide, have been investigated for their anticancer properties. The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been reported, with some showing potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda et al., 2010).
Development of Anticorrosion Agents
Studies on 8-oxyquinoline derivatives have explored their anticorrosion properties, demonstrating the utility of these compounds in protecting materials against corrosion. This research contributes to the development of new inhibitors for acid corrosion in steels, highlighting the broader applicability of compounds related to this compound in material science (Doroshenko et al., 2017).
Enzymatic Studies and Biological Implications
Amine N-sulfotransferase activity highlights the enzymatic potential for sulfuryl group transfer from 3'-phosphoadenosine 5'-phosphosulfate to a wide range of amines, forming sulfamates. This enzymatic activity underlines the biological significance of sulfur-containing compounds and their metabolic pathways, offering a glimpse into the biochemical processes involving compounds like this compound (Ramaswamy & Jakoby, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-13-29(27,28)25-12-11-18-9-10-22(15-21(18)16-25)24-23(26)20-8-7-17-5-3-4-6-19(17)14-20/h3-10,14-15H,2,11-13,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHBHZARCYPRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
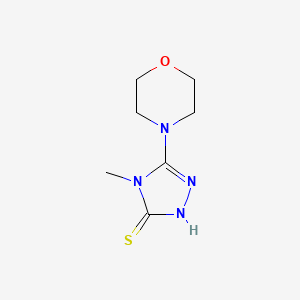

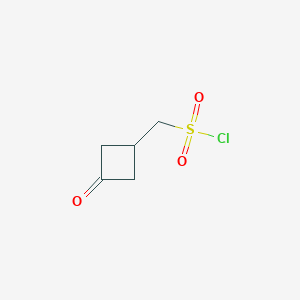

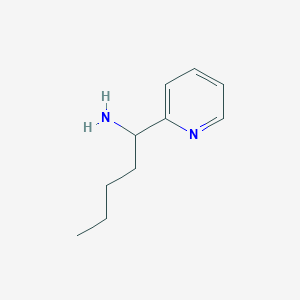
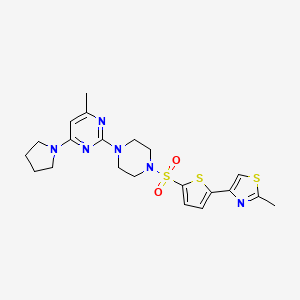
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2565669.png)
![2-Chloro-N-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methylpropanamide](/img/structure/B2565670.png)
![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)
